

# Development of Orally Disintegrating Tablets of Frovatriptan Succinate: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Frovatriptan Succinate*

CAS No.: 158930-17-7

Cat. No.: B023582

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## Abstract

These application notes provide a comprehensive guide for the formulation and evaluation of orally disintegrating tablets (ODTs) containing **Frovatriptan Succinate**. **Frovatriptan Succinate** is a selective 5-HT<sub>1B/1D</sub> receptor agonist used in the treatment of migraine.[1][2] The development of an ODT formulation for **Frovatriptan Succinate** aims to enhance patient compliance and provide rapid relief from migraine symptoms by allowing for quick disintegration in the oral cavity without the need for water.[1][3] This document outlines detailed formulation strategies, manufacturing methods, and in-depth experimental protocols for the characterization and quality control of **Frovatriptan Succinate** ODTs.

## Introduction to Frovatriptan Succinate ODTs

**Frovatriptan Succinate** is an effective anti-migraine agent.[4] However, its conventional oral tablets have a relatively slow onset of action.[5] Orally disintegrating tablets are a promising

alternative dosage form designed to disintegrate or dissolve rapidly in the saliva.[3] This can lead to pre-gastric absorption and has the potential to bypass first-pass metabolism, which may improve the bioavailability of the drug.[1] The primary goal for developing **Frovatriptan Succinate** as an ODT is to offer faster relief from migraine attacks and improve ease of administration, particularly for patients experiencing nausea or difficulty in swallowing.[1][6] The standard dose for Frovatriptan is 2.5 mg.[7][8]

## Formulation Development

The formulation of **Frovatriptan Succinate** ODTs involves the careful selection of excipients to ensure rapid disintegration, good mouthfeel, and adequate tablet strength. The most common manufacturing methods are direct compression and wet granulation.[1] Direct compression is often preferred due to its simplicity and cost-effectiveness.[1]

## Excipients

The choice of excipients is critical for the successful formulation of ODTs. Key excipients include:

- **Superdisintegrants:** These are essential for the rapid breakdown of the tablet in the oral cavity. Commonly used superdisintegrants for **Frovatriptan Succinate** ODTs include Crospovidone (CPV), Croscarmellose Sodium (CCS), and Sodium Starch Glycolate (SSG). [1][9] Studies have shown that the concentration of the superdisintegrant significantly impacts the disintegration time and drug release rate.[9][10] Formulations with Crospovidone have demonstrated faster release profiles.[9][10]
- **Diluents:** These are used to increase the bulk of the tablet. Di-calcium phosphate is a common diluent used in direct compression formulations.[1]
- **Binders:** Binders such as PVP K-30 are used in wet granulation to impart cohesiveness to the powder mixture.[1]
- **Sweeteners and Flavors:** Aspartame is often included to improve the taste and patient acceptability.[1]
- **Lubricants and Glidants:** Magnesium stearate, talc, and colloidal silicon dioxide (Aerosil) are used to improve the flowability of the powder blend and prevent sticking to the tablet press.

[\[1\]\[9\]](#)

## Formulation Examples

The following tables summarize example formulations for **Frovatriptan Succinate** ODTs developed using direct compression and wet granulation methods.

Table 1: Formulations of **Frovatriptan Succinate** ODTs by Direct Compression[\[1\]\[9\]](#)

<b>Ingre dient s (mg)</b>	<b>F1 (4% SSG)</b>	<b>F2 (6% SSG)</b>	<b>F3 (8% SSG)</b>	<b>F4 (4% CCS)</b>	<b>F5 (6% CCS)</b>	<b>F6 (8% CCS)</b>	<b>F7 (4% CPV)</b>	<b>F8 (6% CPV)</b>	<b>F9 (8% CPV)</b>
Frova riptan Succin ate	3.91	3.91	3.91	3.91	3.91	3.91	3.91	3.91	3.91
Sodiu m Starch Glycol ate	4	6	8	-	-	-	-	-	-
Crosc armell ose Sodiu m	-	-	-	4	6	8	-	-	-
Crosp ovidon e	-	-	-	-	-	-	4	6	8
Di- calciu m Phosp hate	86.09	84.09	82.09	86.09	84.09	82.09	86.09	84.09	82.09
Aspart ame	2	2	2	2	2	2	2	2	2
Magne sium Steara te	2	2	2	2	2	2	2	2	2
Talc	1	1	1	1	1	1	1	1	1

Colloidal Silicon Dioxide	1	1	1	1	1	1	1	1	1
Total Weight (mg)	100	100	100	100	100	100	100	100	100

Table 2: Formulations of **Frovatriptan Succinate** ODTs by Wet Granulation[1]

<b>Ingre dient s (mg)</b>	<b>WG1 (4% SSG)</b>	<b>WG2 (6% SSG)</b>	<b>WG3 (8% SSG)</b>	<b>WG4 (4% CCS)</b>	<b>WG5 (6% CCS)</b>	<b>WG6 (8% CCS)</b>	<b>WG7 (4% CPV)</b>	<b>WG8 (6% CPV)</b>	<b>WG9 (8% CPV)</b>
Frovat riptan Succin ate	3.91	3.91	3.91	3.91	3.91	3.91	3.91	3.91	3.91
Sodiu m Starch Glycol ate	4	6	8	-	-	-	-	-	-
Crosc armell ose Sodiu m	-	-	-	4	6	8	-	-	-
Crosp ovidon e	-	-	-	-	-	-	4	6	8
Di- calciu m Phosp hate	84.09	82.09	80.09	84.09	82.09	80.09	84.09	82.09	80.09
PVP K-30	4	4	4	4	4	4	4	4	4
Aspart ame	2	2	2	2	2	2	2	2	2
Magne sium	1	1	1	1	1	1	1	1	1

Stearate

Talc	1	1	1	1	1	1	1	1	1
Total Weight (mg)	100	100	100	100	100	100	100	100	100

## Manufacturing Protocols

### Direct Compression Method



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Caption: Direct Compression Workflow for **Frovatriptan Succinate** ODTs.

Protocol:

- Sieving: All ingredients, including **Frovatriptan Succinate**, superdisintegrant, diluent, and sweetener, are accurately weighed and passed through a mesh no. 40 sieve to ensure uniformity.[1]
- Blending: The sieved ingredients are thoroughly mixed for approximately 10 minutes to achieve a homogenous blend.[1]
- Lubrication: The lubricant (magnesium stearate) and glidants (talc, aerosil) are added to the blend and mixed for a further 2-3 minutes.[1]
- Compression: The final lubricated blend is compressed into tablets using a suitable tablet compression machine, typically with an 8mm round punch, to a target weight of 100 mg and a hardness of 3-4 kg/cm<sup>2</sup>. [9]

## Wet Granulation Method



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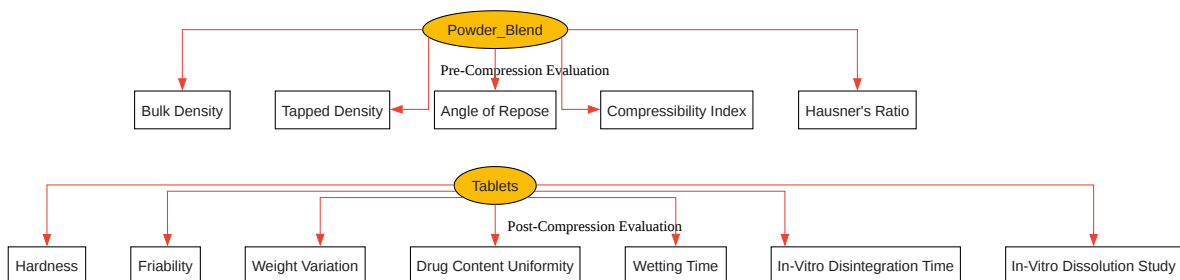
Caption: Wet Granulation Workflow for **Frovatriptan Succinate** ODTs.

Protocol:

- Dry Mixing: **Frovatriptan Succinate**, superdisintegrant, diluent, and sweetener are weighed and mixed.[1]
- Granulation: A binder solution of PVP K-30 in isopropyl alcohol is prepared and added to the powder mixture to form a wet mass.[1]
- Drying: The wet granules are dried in an oven at 60°C until the loss on drying is between 2-2.5%.[1]
- Sizing: The dried granules are passed through a sieve to obtain uniform size granules.[1]
- Final Blending: The sized granules are blended with a lubricant and glidant.
- Compression: The final blend is compressed into tablets.

## Quality Control Protocols

A series of pre-compression and post-compression tests are essential to ensure the quality of the formulated ODTs.[11][12]



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Caption: Quality Control Workflow for **Frovatriptan Succinate** ODTs.

## Pre-Compression Parameter Evaluation

Table 3: Pre-Compression Parameters for Direct Compression Blends[1]

Formulation Code	Bulk Density (g/ml)	Tapped Density (g/ml)	Carr's Index (%)	Hausner's Ratio	Angle of Repose (°)
F1	0.54±0.005	0.65±0.005	16.92±0.10	1.20±0.005	22.45±0.05
F2	0.55±0.005	0.67±0.005	17.91±0.04	1.21±0.005	21.72±0.07
F3	0.56±0.005	0.69±0.005	18.84±0.05	1.23±0.005	21.80±0.05
F4	0.54±0.005	0.66±0.005	18.18±0.07	1.22±0.005	22.78±0.07
F5	0.55±0.005	0.68±0.005	19.11±0.05	1.23±0.005	21.60±0.05
F6	0.56±0.005	0.70±0.005	20.00±0.04	1.25±0.005	20.85±0.05
F7	0.53±0.005	0.65±0.005	18.46±0.05	1.22±0.005	22.12±0.07
F8	0.54±0.005	0.67±0.005	19.40±0.04	1.24±0.005	21.45±0.05
F9	0.55±0.005	0.69±0.005	20.28±0.07	1.25±0.005	20.70±0.07

#### Protocols for Pre-Compression Tests:

- **Angle of Repose:** Determined by the fixed funnel method. The powder blend is passed through a funnel fixed at a certain height onto a horizontal surface. The height and radius of the powder cone are measured to calculate the angle of repose.
- **Bulk Density:** A known quantity of powder blend is placed in a measuring cylinder, and the volume is noted. Bulk density is calculated as mass divided by volume.
- **Tapped Density:** The measuring cylinder containing the powder blend is tapped for a specified number of times, and the final volume is recorded. Tapped density is calculated as mass divided by the tapped volume.
- **Compressibility Index (Carr's Index) and Hausner's Ratio:** These are calculated from the bulk and tapped densities to assess the flowability of the powder.

## Post-Compression Parameter Evaluation

Table 4: Post-Compression Parameters for **Frovatriptan Succinate** ODTs[1][9]

Formulation Code	Hardness (kg/cm <sup>2</sup> )	Friability (%)	Weight Variation (mg)	Drug Content (%)	Wetting Time (sec)	Disintegration Time (sec)
F1	3.2±0.10	0.52±0.02	99.5±0.5	98.9±0.45	45±1	50±1
F2	3.3±0.15	0.48±0.03	100.1±0.8	99.2±0.38	40±1	44±1
F3	3.4±0.10	0.45±0.02	99.8±0.6	99.5±0.50	35±1	38±1
F4	3.2±0.10	0.55±0.02	100.2±0.7	98.8±0.40	38±1	42±1
F5	3.3±0.15	0.51±0.03	99.7±0.5	99.3±0.35	32±1	36±1
F6	3.4±0.10	0.48±0.02	100.0±0.9	99.6±0.48	28±1	31±1
F7	3.2±0.10	0.58±0.02	99.6±0.5	98.7±0.42	30±1	34±1
F8	3.3±0.15	0.54±0.03	100.3±0.8	99.4±0.36	25±1	28±1
F9	3.4±0.10	0.50±0.02	99.9±0.6	99.8±0.51	20±1	22±1

#### Protocols for Post-Compression Tests:

- **Hardness:** The tablet's resistance to crushing is measured using a hardness tester. Oral tablets typically have a hardness of 4 to 10 kg.[13]
- **Friability:** A pre-weighed sample of tablets is placed in a friabilator and rotated for a set number of revolutions. The tablets are then re-weighed, and the percentage of weight loss is calculated.[13]
- **Weight Variation:** Twenty tablets are individually weighed, and the average weight is calculated. The individual weights are then compared to the average.[13]
- **Drug Content Uniformity:** A number of tablets are assayed for their drug content to ensure uniformity across the batch.[13]
- **Wetting Time:** A piece of tissue paper folded twice is placed in a petri dish containing 6 ml of water. A tablet is placed on the paper, and the time for complete wetting is measured.

- **In-Vitro Disintegration Time:** The test is performed using a disintegration test apparatus. One tablet is placed in each tube of the basket, and the time taken for the tablets to disintegrate completely in pH 6.8 phosphate buffer at  $37\pm 2^{\circ}\text{C}$  is recorded.[9] For ODTs, the disintegration time should be less than 3 minutes.[11]
- **In-Vitro Dissolution Study:** This is performed using a USP dissolution apparatus (paddle type) at 50 rpm in 900 ml of pH 6.8 phosphate buffer.[11] Aliquots of the dissolution medium are withdrawn at specified time intervals and analyzed for drug content using a UV-Visible spectrophotometer at a  $\lambda_{\text{max}}$  of 290 nm.[1]

Table 5: In-Vitro Drug Release Profile of **Frovatriptan Succinate** ODTs[1]

Time (min)	F1 (%)	F2 (%)	F3 (%)	F4 (%)	F5 (%)	F6 (%)	F7 (%)	F8 (%)	F9 (%)
2	35.2	38.5	42.1	40.3	44.2	48.7	45.6	50.1	55.4
4	48.9	52.7	58.3	55.1	60.8	66.4	62.9	69.2	75.8
6	60.1	65.4	71.8	68.2	74.5	80.9	76.3	83.1	100.0
8	72.3	78.6	85.2	80.4	87.1	92.6	88.5	94.3	-
10	84.5	90.1	96.7	91.3	96.8	98.9	95.7	98.2	-
15	92.6	97.3	99.8	98.1	99.5	-	99.2	-	-

## Conclusion

The development of **Frovatriptan Succinate** orally disintegrating tablets offers a promising approach to improve the management of migraine. By utilizing superdisintegrants like Croscopvidone at an optimal concentration of 8% w/w, it is possible to formulate ODTs with rapid disintegration times and complete drug release within minutes.[9][10] The direct compression method provides an efficient and economical manufacturing process for producing high-quality **Frovatriptan Succinate** ODTs that meet all the required quality control specifications. The detailed protocols and formulation guidelines presented in these application notes can serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

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## References

- [1. ijnrd.org \[ijnrd.org\]](http://ijnrd.org)
- [2. accessdata.fda.gov \[accessdata.fda.gov\]](http://accessdata.fda.gov)
- [3. \[PDF\] Formulation and in vitro Evaluation of Frovatriptan Succinate Oral Disintegrating Tablets by Direct Compression Technique | Semantic Scholar \[semanticscholar.org\]](#)
- [4. researchgate.net \[researchgate.net\]](http://researchgate.net)
- [5. pharma-excipients.jimdoweb.com \[pharma-excipients.jimdoweb.com\]](http://pharma-excipients.jimdoweb.com)
- [6. Sublingual Delivery of Frovatriptan: An Indication of Potential Alternative Route - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. Dose range-finding studies with frovatriptan in the acute treatment of migraine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. Frovatriptan for the acute treatment of migraine: a dose-finding study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. pharmascitech.com \[pharmascitech.com\]](http://pharmascitech.com)
- [10. researchgate.net \[researchgate.net\]](http://researchgate.net)
- [11. dergi.fabad.org.tr \[dergi.fabad.org.tr\]](http://dergi.fabad.org.tr)
- [12. Formulation and Quality Control of Orally Disintegrating Tablets \(ODTs\): Recent Advances and Perspectives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. copharm.uobaghdad.edu.iq \[copharm.uobaghdad.edu.iq\]](http://copharm.uobaghdad.edu.iq)
- To cite this document: BenchChem. [Development of Orally Disintegrating Tablets of Frovatriptan Succinate: Application Notes and Protocols]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023582/docs#development-of-orally-disintegrating-tablets-of-frovatriptan-succinate-application-notes-and-protocols>]

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